1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone
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Overview
Description
1,4-Dioxa-8-azaspiro[45]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-piperazinone with [4,5’-bithiazole]-2-carbonyl chloride, followed by further functionalization to introduce the fluorophenyl and methylthiazolyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, play a critical role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Piperidone ethylene acetal: A related compound with a similar spirocyclic structure.
6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-ylboronic acid: Another compound with a spirocyclic framework.
Uniqueness
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone stands out due to its specific combination of functional groups and the presence of a fluorophenyl and methylthiazolyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H19FN2O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-15(25-16(20-12)13-2-4-14(19)5-3-13)17(22)21-8-6-18(7-9-21)23-10-11-24-18/h2-5H,6-11H2,1H3 |
InChI Key |
QOYIBMIYXWKDRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)OCCO4 |
Origin of Product |
United States |
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